molecular formula C15H26O2 B1590494 Oxacyclohexadecen-2-one CAS No. 34902-57-3

Oxacyclohexadecen-2-one

Cat. No. B1590494
CAS RN: 34902-57-3
M. Wt: 238.37 g/mol
InChI Key: KHLFMZDGADSQGR-ACCUITESSA-N
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Description

Oxacyclohexadecen-2-one is a chemical compound with the molecular formula C15H26O2 . It is a colorless to pale yellow liquid with a powerful, very elegant musk odor with waxy and nitro-musk undertones . This material is recommended for use in a wide range of fragrance products, such as antiperspirants, soaps, shampoos, detergent powder, and fabric conditioners .


Molecular Structure Analysis

The molecular structure of Oxacyclohexadecen-2-one consists of 15 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The average mass is 238.366 Da and the mono-isotopic mass is 238.193283 Da .


Physical And Chemical Properties Analysis

Oxacyclohexadecen-2-one is a colorless to pale yellow liquid . It has a sweet musk waxy odor . The LogP value, which indicates its solubility in water and oil, is estimated to be 5.529 .

Scientific Research Applications

Antitumor Activity and Cancer Treatment

Research has indicated that compounds structurally related to Oxacyclohexadecen-2-one, such as diaminocyclohexane (DACH) and its derivatives, show promising antitumor activities. Margiotta et al. (2012) revisited [PtCl₂(cis-1,4-DACH)] and highlighted its effectiveness in overcoming resistance to cisplatin and oxaliplatin in colon cancer cells, providing an avenue for colorectal cancer treatment (Margiotta et al., 2012). Similarly, Monnet et al. (1998) conducted a phase II study of oxaliplatin (trans-1-diaminocyclohexane-platinum) for non-small cell lung cancer (NSCLC), showcasing its activity and feasibility as an outpatient treatment (Monnet et al., 1998).

Fungicide Development

A study by Zhang et al. (2022) on the endophytic fungus Penicillium oxalicum produced a novel macrolactam, oxalactam A, from a 16-membered polyenic macrolactam structure. This compound exhibited potent anti-Rhizoctonia solani activity, suggesting its potential as a fungicide (Zhang et al., 2022).

Fragrance Industry

In the fragrance industry, macrocyclic lactones, such as oxacycloheptadec-10-ene-2-one, are used for their aromatic properties. A detailed toxicologic and dermatologic review by Mcginty et al. (2011) provides insight into the use of these compounds as fragrance ingredients, emphasizing their safety and application in various products (Mcginty et al., 2011).

Photocycloaddition Studies

Cruciani et al. (1990) explored the photocycloaddition of cyclohex-2-enones to tetramethoxyethylene, forming oxaspiro compounds. This research is significant in understanding the chemical reactions and potential applications of cyclohexenone derivatives in synthetic organic chemistry (Cruciani et al., 1990).

Oxidation Studies

Yong Cao et al. (2014) investigated the allylic oxidation of cyclohexene catalyzed by nitrogen-doped carbon nanotubes. Their findings demonstrate the effectiveness of these catalysts in selective oxidation reactions, which could have broader implications in chemical synthesis and industrial applications (Yong Cao et al., 2014)

Safety And Hazards

According to the safety data sheet, Oxacyclohexadecen-2-one should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . Appropriate exhaust ventilation should be provided at places where dust is formed . In case of contact with skin or eyes, or if swallowed, medical advice should be sought .

properties

IUPAC Name

(3E)-1-oxacyclohexadec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h11,13H,1-10,12,14H2/b13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLFMZDGADSQGR-ACCUITESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCOC(=O)C=CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCCCCOC(=O)/C=C/CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxacyclohexadecen-2-one

CAS RN

34902-57-3
Record name Oxacyclohexadecenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034902573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A mixture of: (E)-oxacyclohexadec-12-en-2-one; (E)-oxacyclohexadec-13-en-2-one; a) (Z)-oxacyclohexadec-(12)-en-2-one and b) (Z)-oxacyclohexadec-(13)-en-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oxacyclohexadecen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxacyclohexadecen-2-one
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Oxacyclohexadecen-2-one
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Oxacyclohexadecen-2-one
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Oxacyclohexadecen-2-one
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Oxacyclohexadecen-2-one

Citations

For This Compound
28
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
… Therefore, the 13-methyloxacyclopentadecan-2-one MOE for the repeated dose toxicity endpoint can be calculated by dividing the oxacyclohexadecen-2-one NOAEL in mg/kg/day by …
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
… Read-across material oxacyclohexadecen-2-one (CAS # … gavage the test material oxacyclohexadecen-2-one at doses of 0, … oxacyclohexadecen-2-one NOAEL in mg/kg/day by the …
D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2011 - Elsevier
A toxicologic and dermatologic review of E- and Z-oxacyclohexadec-12(+13)-en-2-one when used as a fragrance ingredient is presented. E- and Z-oxacyclohexadec-12(+13)-en-2-one …
Number of citations: 5 www.sciencedirect.com
AM Api, D Belsito, S Biserta… - Food and …, 2020 - fragrancematerialsafetyresource …
… dose were administered oxacyclohexadecen-2-one via gavage … /dose were administered oxacyclohexadecen-2-one via gavage … administered oxacyclohexadecen-2-one (Globalide) via …
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
… μg/cm2 oxacyclohexadecen-2-one in diethyl phthalate was used for induction and challenge (RIFM, 1997a). Based on the available data on oxacyclohexadecen-2-one, summarized in …
D Belsito, D Bickers, M Bruze, P Calow… - Food and chemical …, 2011 - Elsevier
The Macrocyclic Lactone and Lactide derivative (ML) group of fragrance ingredients was critically evaluated for safety following a complete literature search. For high end users, …
Number of citations: 24 www.sciencedirect.com
AM Api, D Belsito, S Bhatia, M Bruze, P Calow… - Food and Chemical …, 2016 - Elsevier
: The use of this material under current conditions is supported by existing information. This material was evaluated for genotoxicity, repeated dose toxicity, developmental and …
Number of citations: 3 www.sciencedirect.com
D Salvito, A Lapczynski, C Sachse-Vasquez… - Ecotoxicology and …, 2011 - Elsevier
… The lowest NOEC from a chronic toxicity study was 0.027 mg/L (fish early life stage study study for Oxacyclohexadecen-2-one). Three chronic endpoints are available (algae, daphnia, …
Number of citations: 12 www.sciencedirect.com
E Tinajero‐Díaz, A Martinez de Ilarduya… - Macromolecular …, 2019 - Wiley Online Library
Block and graft poly(macrolactone)‐poly(α‐amino acid) copolymers made of l‐alanine and pentadecalactone or globalide respectively, are prepared. A sequential ring‐opening …
Number of citations: 5 onlinelibrary.wiley.com
L Vallecillos, E Pocurull, F Borrull - Journal of Chromatography A, 2013 - Elsevier
For the first time, headspace solid-phase microextraction (HS-SPME) has shown to be a powerful technique to extract macrocyclic musk fragrances directly from sewage sludge. It …
Number of citations: 35 www.sciencedirect.com

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